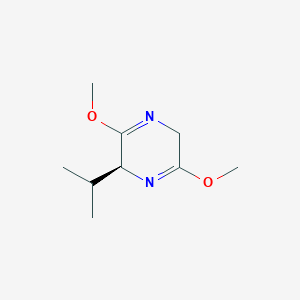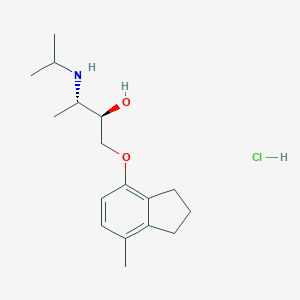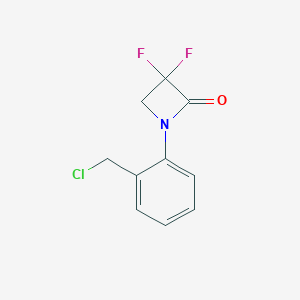
N-(2-Chloromethylphenyl)-3,3-difluoroazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloromethylphenyl)-3,3-difluoroazetidin-2-one, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors, with a similar structure and pharmacological activity to the natural cannabinoids found in the cannabis plant. CP-47,497 has been widely studied for its potential therapeutic applications and its use as a research tool in the field of cannabinoid pharmacology.
Mecanismo De Acción
CP-47,497 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. It binds to the receptor with high affinity, leading to the activation of intracellular signaling pathways that modulate various physiological processes. The activation of the CB1 receptor by CP-47,497 leads to the modulation of neurotransmitter release, resulting in the analgesic, anti-inflammatory, and anti-cancer effects observed.
Efectos Bioquímicos Y Fisiológicos
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have potent analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. CP-47,497 has also been shown to have anti-cancer effects in various cancer cell lines, with potential applications in cancer therapy. In addition, CP-47,497 has been shown to have effects on the central nervous system, with potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-47,497 has several advantages as a research tool in the field of cannabinoid pharmacology. It is a potent agonist of the CB1 receptor, with high affinity and selectivity. CP-47,497 is also stable and easy to handle in the laboratory. However, there are also some limitations to the use of CP-47,497 in lab experiments. It is a synthetic compound that does not occur naturally in the body, and therefore may not accurately reflect the effects of natural cannabinoids. In addition, CP-47,497 is a potent agonist that can lead to receptor desensitization and downregulation, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on CP-47,497. One area of interest is the development of novel therapeutic applications for CP-47,497 in various medical conditions. Another area of interest is the development of new synthetic cannabinoids that have improved pharmacological properties and reduced side effects. Additionally, further research is needed to fully understand the molecular mechanisms of action of CP-47,497 and its effects on the central nervous system.
Métodos De Síntesis
CP-47,497 is synthesized through a multi-step process that involves the reaction of 2-chloromethylphenyl magnesium bromide with 3,3-difluoroazetidin-2-one in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic steps to yield pure CP-47,497. The synthesis of CP-47,497 is a complex process that requires a high level of expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
CP-47,497 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties. CP-47,497 has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. In addition, CP-47,497 has been used as a research tool in the field of cannabinoid pharmacology to study the molecular mechanisms of action of the cannabinoid receptors.
Propiedades
Número CAS |
131230-67-6 |
|---|---|
Nombre del producto |
N-(2-Chloromethylphenyl)-3,3-difluoroazetidin-2-one |
Fórmula molecular |
C10H8ClF2NO |
Peso molecular |
231.62 g/mol |
Nombre IUPAC |
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one |
InChI |
InChI=1S/C10H8ClF2NO/c11-5-7-3-1-2-4-8(7)14-6-10(12,13)9(14)15/h1-4H,5-6H2 |
Clave InChI |
XFNBRLSUCYVXKP-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
SMILES canónico |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
Otros números CAS |
131230-67-6 |
Sinónimos |
AA 231-1 AA231-1 CMPDF N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



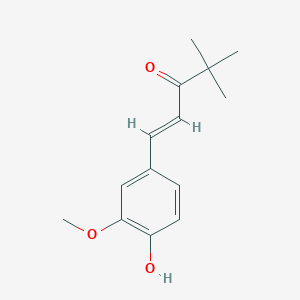
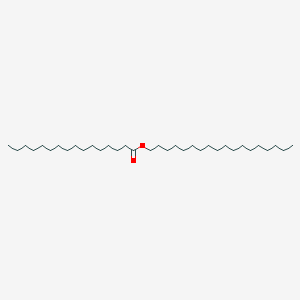
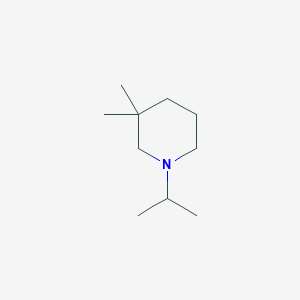
![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)

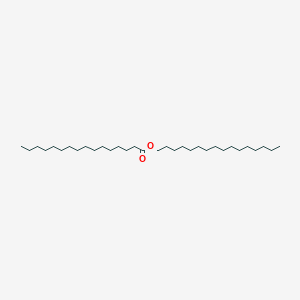



![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
